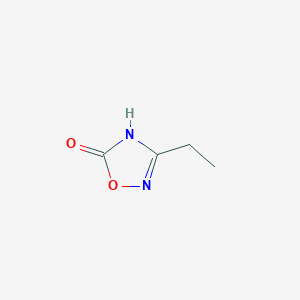

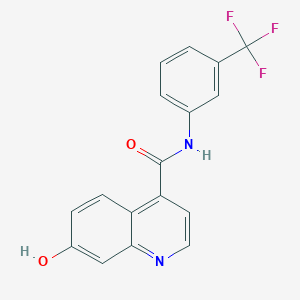

![molecular formula C8H9N3O2 B1418291 N-[(E)-氨基(羟亚氨基)甲基]苯甲酰胺 CAS No. 92660-51-0](/img/structure/B1418291.png)

N-[(E)-氨基(羟亚氨基)甲基]苯甲酰胺

描述

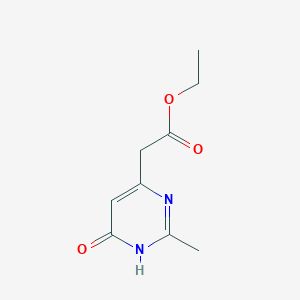

“N-[(E)-Amino(hydroxyimino)methyl]benzamide” is a chemical compound with the molecular formula C8H9N3O2. It is used in various fields of research .

Synthesis Analysis

The synthesis of benzamides, which includes “N-[(E)-Amino(hydroxyimino)methyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of amines with 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in THF at room temperature .Molecular Structure Analysis

The molecular structure of “N-[(E)-Amino(hydroxyimino)methyl]benzamide” is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance .Chemical Reactions Analysis

Benzamides, including “N-[(E)-Amino(hydroxyimino)methyl]benzamide”, have been widely used in various industries such as pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents .科学研究应用

合成和结构分析

- 异吲哚酮的合成:通过 Cu 促进的苯甲酰胺和硝基烷偶联,实现了 3-羟亚氨基-1-异吲哚酮的合成。此过程涉及 C-H 活化、硝基烷化,然后是分子内环化,表明了一种合成结构复杂分子的通用方法 (Yu 等人,2017)。

生物医学研究

- 组蛋白脱乙酰酶抑制:N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,一种同种型选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂,已显示出阻断癌细胞增殖和诱导细胞凋亡的潜力,证明了苯甲酰胺衍生物在癌症治疗中的治疗潜力 (Zhou 等人,2008)。

- 抗增殖活性:N-烷基-2-(取代苯甲酰胺)苯甲酰胺已被研究其对乳腺癌和肝癌细胞系的抗增殖活性,突出了苯甲酰胺衍生物在癌症治疗中的潜力 (Youssef 等人,2020)。

化学分析和传感

- 氟化物阴离子的比色传感:N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物已被开发用于裸眼检测溶液中的氟化物阴离子,表明其在化学传感应用中的潜在用途 (Younes 等人,2020)。

抗菌活性

- 对 MRSA 的杀菌活性:苯甲酰胺对耐甲氧西林金黄色葡萄球菌 (MRSA) 显示出有希望的杀菌活性,表明其作为抗菌剂的潜力 (Zadrazilova 等人,2015)。

作用机制

Target of Action

The primary targets of N-[(E)-Amino(hydroxyimino)methyl]benzamide are Nitric oxide synthase enzymes, including endothelial, inducible, and brain Nitric oxide synthase . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes .

Mode of Action

N-[(E)-Amino(hydroxyimino)methyl]benzamide interacts with its targets, the Nitric oxide synthase enzymes, by inhibiting their action . This results in a decrease in the production of nitric oxide, thereby influencing various biological processes that rely on this molecule .

Biochemical Pathways

N-[(E)-Amino(hydroxyimino)methyl]benzamide affects the Arginine and Proline Metabolism pathway . By inhibiting Nitric oxide synthase enzymes, it reduces the conversion of L-arginine to L-citrulline, which in turn affects the downstream production of nitric oxide . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of N-[(E)-Amino(hydroxyimino)methyl]benzamide’s action primarily involve the reduction of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(E)-Amino(hydroxyimino)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .

属性

IUPAC Name |

N-[(E)-N'-hydroxycarbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNYDVGVRIYMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669412 | |

| Record name | N-[(E)-Amino(hydroxyamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92660-51-0 | |

| Record name | N-[(E)-Amino(hydroxyamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

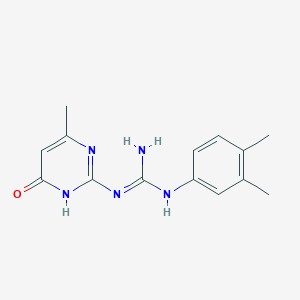

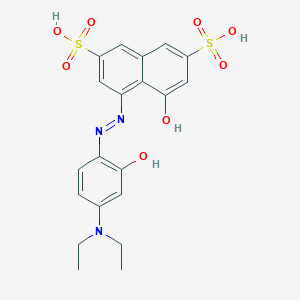

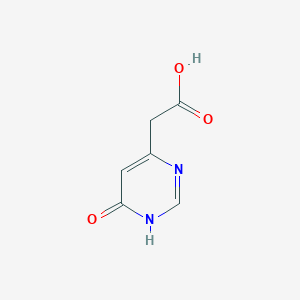

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)

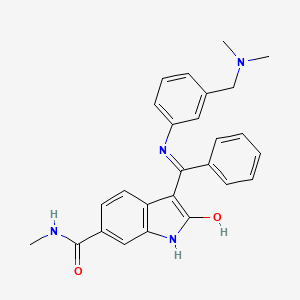

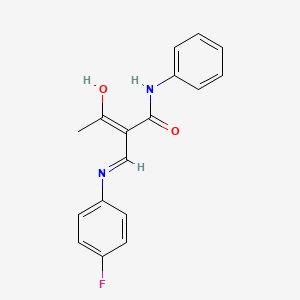

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)

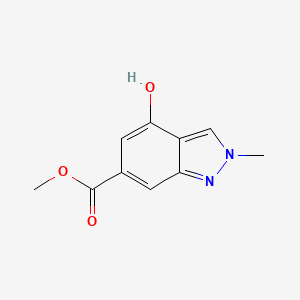

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)